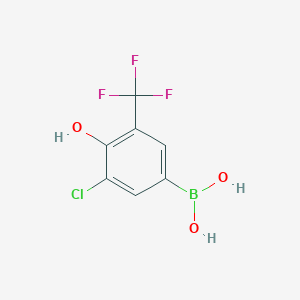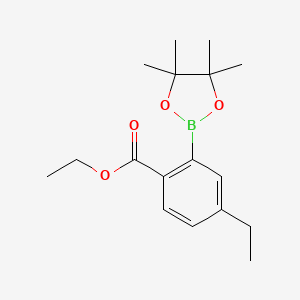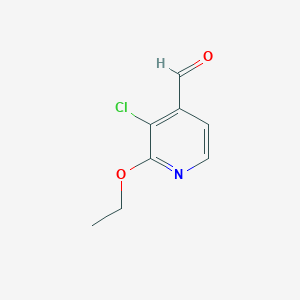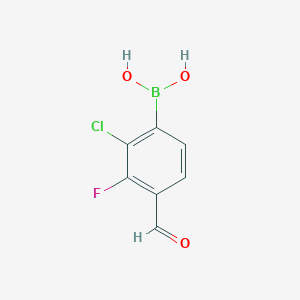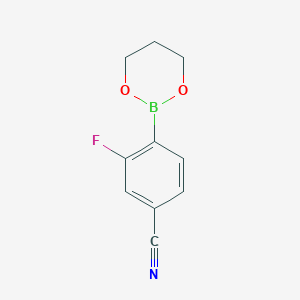
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzonitrile with a dioxaborinan-2-yl group at the 4-position and a fluorine atom at the 3-position. Benzonitriles are aromatic organic compounds containing a cyano functional group (-C≡N) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of approximately 1.1 g/cm³, a boiling point of around 350.7°C, and a vapor pressure close to 0 mmHg at 25°C .Applications De Recherche Scientifique
Antimicrobial Photodynamic Therapy
This compound could potentially be used in antimicrobial photodynamic therapy (aPDT). aPDT is a relatively new therapeutic technology that has shown remarkable activity against bacterial pathogens in both planktonic and biofilm forms .
Nanozyme Enhanced Photodynamic Therapy
The design, fabrication, and application of nanoconjugates for nanozyme enhanced PDT in antimicrobial and antibiofilm research may be illustrated by the self-assembly of the cobalt (II)-5,10,15,20-tetrakis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21H,23H-porphyrin in the presence of 4,4′-bipyridine to form the nanozyme with surrogate catalase .
Environmental Sanitation
Photodynamic therapy, which this compound could potentially be used in, is also used in environmental sanitation . This involves the use of light and a photosensitizing chemical substance to kill bacteria in the local environment .
Safety and Hazards
Propriétés
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVDMREVGCNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

